molecular formula C12H18N2 B12985946 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine

2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine

Cat. No.: B12985946
M. Wt: 190.28 g/mol
InChI Key: BTKQSQMIGNEMNR-UHFFFAOYSA-N
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Description

2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is an organic compound with a molecular formula of C13H18N2 This compound features a cyclopentane ring substituted with a methyl group and an amine group bonded to a pyridin-2-ylmethyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the reaction of 2-aminopyridine with a suitable cyclopentanone derivative under specific conditions. For instance, the reaction can be carried out in the presence of iodine (I2) and tert-butyl hydroperoxide (TBHP) in toluene, which promotes C–C bond cleavage and subsequent formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the choice of solvents and catalysts can be tailored to minimize environmental impact and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophilic substitution reactions can occur, where the amine group can be replaced by other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: H2O2, KMnO4, and other oxidizing agents.

    Reduction: LiAlH4, NaBH4, and other reducing agents.

    Substitution: Various nucleophiles such as halides, alkoxides, and amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine involves its interaction with specific molecular targets. The pyridin-2-ylmethyl moiety can form coordination bonds with metal ions, influencing various biochemical pathways. Additionally, the compound’s amine group can participate in hydrogen bonding and other non-covalent interactions, affecting its biological activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-2-ylmethyl)cyclopentan-1-amine
  • 2-methyl-N-(pyridin-2-yl)cyclopentan-1-amine
  • N-(quinolin-2-ylmethyl)cyclopentan-1-amine

Uniqueness

2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine is unique due to the presence of both a methyl group and a pyridin-2-ylmethyl moiety on the cyclopentane ring. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C12H18N2

Molecular Weight

190.28 g/mol

IUPAC Name

2-methyl-N-(pyridin-2-ylmethyl)cyclopentan-1-amine

InChI

InChI=1S/C12H18N2/c1-10-5-4-7-12(10)14-9-11-6-2-3-8-13-11/h2-3,6,8,10,12,14H,4-5,7,9H2,1H3

InChI Key

BTKQSQMIGNEMNR-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC1NCC2=CC=CC=N2

Origin of Product

United States

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